3-Azabicyclo[3.1.0]hexane-3-carboxamide is a bicyclic compound characterized by a nitrogen atom in its ring structure, which contributes to its unique chemical properties. This compound belongs to a class of bicyclic amines that have garnered significant interest in medicinal chemistry due to their potential biological activities and applications.
3-Azabicyclo[3.1.0]hexane-3-carboxamide can be classified as a bicyclic amine and a carboxamide due to its structural components. It is also categorized under nitrogen-containing heterocycles, which are important in drug design and development.
Several methods have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane-3-carboxamide:
The palladium-catalyzed method is particularly noted for its practicality and efficiency, enabling gram-scale synthesis with good diastereoselectivity . The photochemical method offers advantages such as functional group tolerance and simple operational procedures . The 1,3-dipolar cycloaddition method has been optimized for solvent conditions to enhance yield and selectivity .
The molecular structure of 3-azabicyclo[3.1.0]hexane-3-carboxamide features a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a nitrogen heterocycle. The carboxamide functional group (-CONH2) is attached at the 3-position of the bicyclic structure.
The molecular formula for 3-azabicyclo[3.1.0]hexane-3-carboxamide is C7H12N2O, and its molecular weight is approximately 140.18 g/mol.
The compound can undergo various chemical reactions typical of amides and bicyclic compounds:
These reactions often require specific conditions such as temperature control, choice of solvent, and the presence of catalysts to achieve desired outcomes efficiently.
3-Azabicyclo[3.1.0]hexane-3-carboxamide derivatives are being explored for their potential applications in:
The core structure consists of a bicyclic system where a cyclopropane ring is orthogonally fused to a six-membered saturated heterocycle containing one nitrogen atom. According to IUPAC naming conventions, the "3-azabicyclo[3.1.0]hexane" designation specifies:
Stereochemical Complexity: The fusion creates up to three chiral centers (C1, C5, C6). Specific stereoisomers like (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (CAS 361440-68-8) and (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide (CAS 700376-57-4) are distinguished by their spatial arrangements, critically influencing their biological activity and synthetic accessibility [3] [9] [10]. The "2-aza" vs. "3-aza" terminology reflects different nitrogen positioning within the bicyclic framework, though both share the [3.1.0]hexane skeleton.
Electronic Properties: The bridgehead nitrogen adopts a near-planar geometry due to its sp² hybridization, enhanced by the carboxamide conjugation. This configuration reduces nitrogen pyramidalization and increases the C=O bond polarity, facilitating hydrogen-bonding interactions critical for bioactivity [7] [9]. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the cyclopropane protons (δ 1.0–2.5 ppm) and carboxamide NH (δ 5.5–6.5 ppm), confirming ring strain effects on electron distribution [4].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular formula | C₆H₁₀N₂O | [1] [3] |
Molecular weight | 126.16 g/mol | [3] [8] |
Core scaffold | Bicyclo[3.1.0]hexane with N at bridgehead | [1] [2] |
Functionalization | Carboxamide at N3 | [3] [8] |
Stereoisomer examples | (1S,3S,5S)-; (1R,3S,5R)-; (1R,5S,6S)-6-amino derivatives | [3] [6] [9] |
Hydrogen-bonding capacity | 2 donors (NH₂), 1 acceptor (C=O) | [3] [5] |
The synthesis of azabicyclo[3.1.0]hexanes emerged from efforts to mimic bioactive natural products containing constrained pyrrolidines. Early routes relied on intramolecular cyclization of diazo compounds or cyclopropanation of allylic amines, but these suffered from poor stereocontrol and low yields [4]. The 1980 patent (EP0007128A1) marked a breakthrough by demonstrating 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione synthesis via cyclization of cyclopropane-1,2-dicarboxylic acid derivatives, followed by hydrogenolysis to remove benzyl groups—a foundational strategy for N-functionalization [7].
Natural Product Inspiration: Compounds like methanoprolines (found in Amanita mushrooms) and antitumor agents duocarmycins/yatakemycin showcased the biological relevance of this scaffold, driving methodological innovation. The discovery that 3-azabicyclo[3.1.0]hexane cores mimic proline transition states spurred synthesis of carboxamide derivatives as enzyme inhibitors [4] [5].
Synthetic Evolution:
Table 2: Historical Synthesis Milestones
Year | Methodology | Key Achievement | Application Target | |
---|---|---|---|---|
1980 | Cyclization/Decarboxylation | First synthesis of N-unsubstituted bicyclic core | Opioid receptor ligands | [7] |
2000s | Azomethine ylide cycloadditions | Diastereoselective spiro-oxindole formation | Antitumor agents | [5] |
2015 | Magnesium carbenoid C–H insertion | Stereocontrolled multi-substituted derivatives | Broad medicinal chemistry | [4] |
2020s | Chiral pool derivatization | Enantiopure 6-amino derivatives for peptide synthesis | HDAC inhibitors | [6] |
The stability and reactivity of 3-azabicyclo[3.1.0]hexane-3-carboxamide are governed by unique stereoelectronic effects arising from ring fusion:
Ring Strain and Bond Angles: The cyclopropane ring imposes ~120° bond angles on the fused pyrrolidine, deviating significantly from the ideal tetrahedral geometry. This distortion increases ground-state energy but also enhances reactivity. Ab initio calculations reveal substantial transannular strain (∼15 kcal/mol) in the bicyclic framework, which is partially relieved upon protonation of the bridgehead nitrogen or through hydrogen bonding of the carboxamide group [4] [9].
Conformational Rigidity: Unlike flexible pyrrolidines, the bicyclic structure locks the nitrogen and adjacent carbons in a cis-decalin-like conformation. This rigidity:
Enhances binding affinity for biological targets by reducing entropy penalties during complexation [5] [9]
Electronic Modulation:
These properties collectively enable the scaffold to maintain stability under physiological conditions while remaining sufficiently reactive for targeted interactions—a balance exploited in drug design contexts such as saxagliptin intermediates and HDAC inhibitors [6] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5